
3,6,8,11-Tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8,11-Tetraoxatridecane is an organic compound with the molecular formula C9H20O4. It is characterized by the presence of four oxygen atoms within its structure, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8,11-Tetraoxatridecane typically involves the reaction of tetraethylene glycol with appropriate halogenated compounds under controlled conditions. One common method includes the use of carbon tetrabromide and triphenylphosphine in acetonitrile at low temperatures, followed by warming to room temperature and purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,8,11-Tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives of this compound are often used in substitution reactions with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted ethers or esters.
Applications De Recherche Scientifique
3,6,8,11-Tetraoxatridecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of drug delivery systems due to its solubility and stability.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the formulation of drugs that require specific solubility profiles.
Mécanisme D'action
The mechanism of action of 3,6,8,11-Tetraoxatridecane involves its interaction with various molecular targets. Its four oxygen atoms allow it to form hydrogen bonds and interact with polar molecules, making it an effective solvent and reactant in various chemical processes. The pathways involved in its action depend on the specific application, such as drug delivery or chemical synthesis.
Comparaison Avec Des Composés Similaires
2,5,8,11-Tetraoxatridecane: Similar in structure but with different reactivity and applications.
Tetraethylene glycol: A precursor to 3,6,8,11-Tetraoxatridecane with similar properties but less complex structure.
Uniqueness: this compound is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
71563-30-9 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-ethoxy-2-(2-ethoxyethoxymethoxy)ethane |
InChI |
InChI=1S/C9H20O4/c1-3-10-5-7-12-9-13-8-6-11-4-2/h3-9H2,1-2H3 |
Clé InChI |
GDZIUDHJILDBKB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
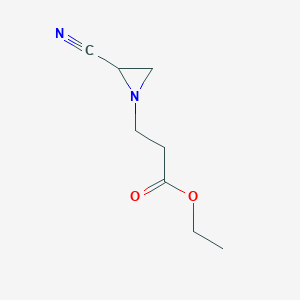
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
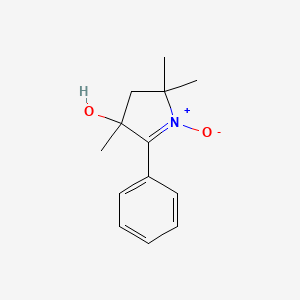
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
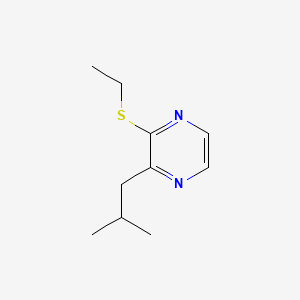
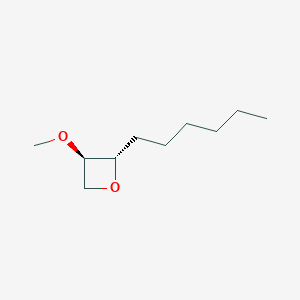

![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
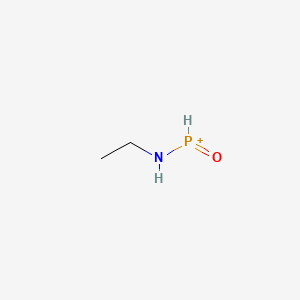
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
